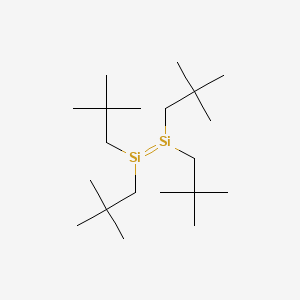
Tetrakis(2,2-dimethylpropyl)disilene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(2,2-dimethylpropyl)disilene is a silicon-based compound characterized by a silicon-silicon double bond (Si=Si) and bulky substituents This compound is part of the disilene family, which has garnered significant interest due to its unique structural and electronic properties
准备方法
Synthetic Routes and Reaction Conditions
Tetrakis(2,2-dimethylpropyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This process involves the reaction of 1,2-dichloro-1,1,2,2-tetrakis(2,2-dimethylpropyl)disilane with a reducing agent such as lithium naphthalenide . The reaction typically occurs under inert conditions to prevent oxidation and degradation of the disilene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Tetrakis(2,2-dimethylpropyl)disilene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: It can be reduced further to form silicon-hydrogen bonds.
Substitution: The bulky substituents can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or ozone.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as water, methanol, and methyllithium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silicon-oxygen compounds, while nucleophilic addition can result in the formation of silicon-carbon or silicon-oxygen bonds .
科学研究应用
Tetrakis(2,2-dimethylpropyl)disilene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine:
作用机制
The mechanism by which tetrakis(2,2-dimethylpropyl)disilene exerts its effects involves the reactivity of the silicon-silicon double bond. The Si=Si bond is highly reactive and can participate in various chemical reactions, including cycloaddition and nucleophilic addition . The bulky substituents provide steric protection, enhancing the stability of the compound and allowing it to participate in selective reactions.
相似化合物的比较
Similar Compounds
Tetramesityldisilene: Another disilene compound with bulky mesityl groups.
Tetrakis(2,4,6-triisopropylphenyl)disilene: Known for its air stability and similar reactivity patterns.
Uniqueness
Tetrakis(2,2-dimethylpropyl)disilene is unique due to its specific substituents, which provide a balance between stability and reactivity. The 2,2-dimethylpropyl groups offer steric protection while allowing the Si=Si bond to participate in various chemical reactions.
属性
CAS 编号 |
88652-71-5 |
|---|---|
分子式 |
C20H44Si2 |
分子量 |
340.7 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropyl)silylidene-bis(2,2-dimethylpropyl)silane |
InChI |
InChI=1S/C20H44Si2/c1-17(2,3)13-21(14-18(4,5)6)22(15-19(7,8)9)16-20(10,11)12/h13-16H2,1-12H3 |
InChI 键 |
PUIMUIAPYMMPJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C[Si](=[Si](CC(C)(C)C)CC(C)(C)C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

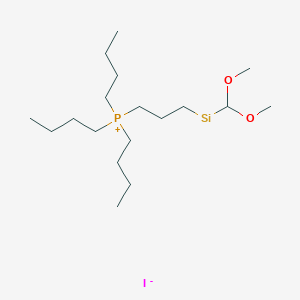
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
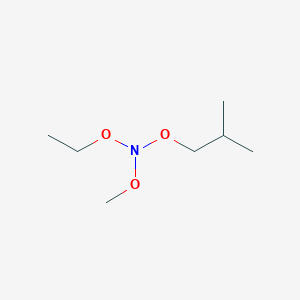
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
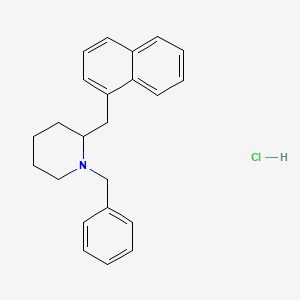
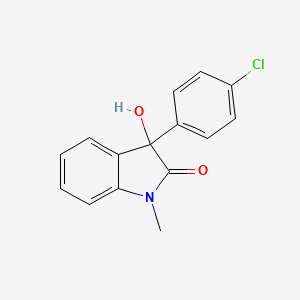
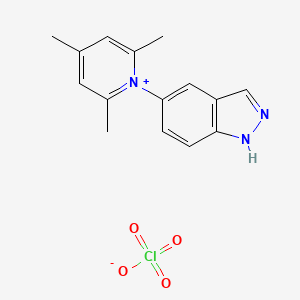
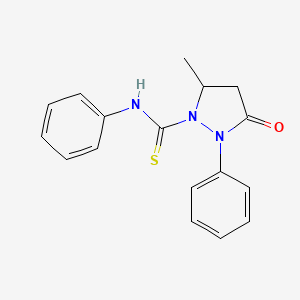
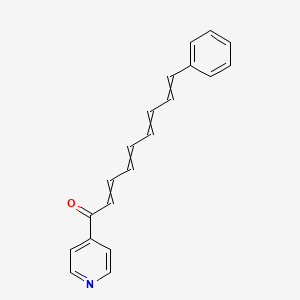
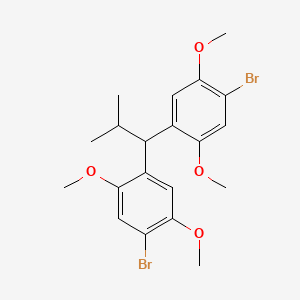
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
